molecular formula C17H15ClN4O2 B11372682 N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11372682
M. Wt: 342.8 g/mol
InChI Key: BTSKZUPCVKMXPV-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the benzyl group: This step involves the alkylation of the triazole ring with benzyl chloride in the presence of a base such as sodium hydride.

    Chlorophenyl group addition: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole core, which is common in many drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and chlorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • N-benzyl-2-(2-chlorophenyl)acetamide
  • N-benzyl-2-(2-chlorophenyl)thioacetamide
  • N-benzyl-2-(2-chlorophenyl)methylamine

Comparison: N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The hydroxymethyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets. Compared to similar compounds, this compound may exhibit enhanced biological activity and selectivity due to these structural features.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c18-13-8-4-5-9-15(13)22-20-14(11-23)16(21-22)17(24)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H,19,24)

InChI Key

BTSKZUPCVKMXPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl

Origin of Product

United States

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